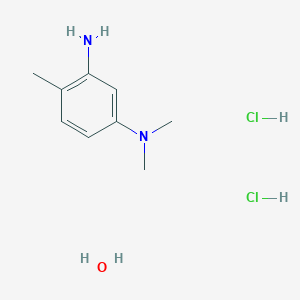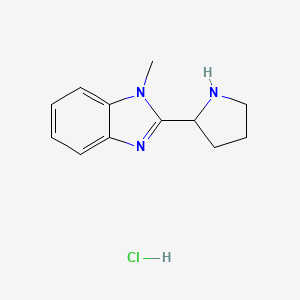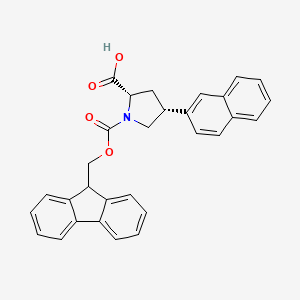
2-(2,3-Dichlorophenyl)cyclopropan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2,3-Dichlorophenyl)cyclopropan-1-amine hydrochloride” is a chemical compound with the CAS Number: 175168-78-2 . It has a molecular weight of 238.54 . The IUPAC name for this compound is (1R,2S)-2-(2,3-dichlorophenyl)cyclopropan-1-amine hydrochloride .
Molecular Structure Analysis
The InChI code for “2-(2,3-Dichlorophenyl)cyclopropan-1-amine hydrochloride” is 1S/C9H9Cl2N.ClH/c10-7-3-1-2-5(9(7)11)6-4-8(6)12;/h1-3,6,8H,4,12H2;1H/t6-,8+;/m0./s1 . This code provides a specific description of the molecule’s structure and stereochemistry.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen
Environmental Impact and Biodegradation
Research has extensively evaluated the environmental consequences of chlorophenols, which are structurally related to "2-(2,3-Dichlorophenyl)cyclopropan-1-amine hydrochloride." Chlorophenols, including 2-chlorophenol and 2,4-dichlorophenol, exhibit moderate toxic effects on mammalian and aquatic life. Their toxicity to fish, in particular, may be significant upon long-term exposure. These compounds' persistence in the environment varies, becoming moderate to high depending on the presence of adapted microflora capable of biodegradation. The organoleptic effects of these chlorophenols are notable, emphasizing the need for understanding their environmental fate and potential for bioaccumulation, which is expected to be low (Krijgsheld & Gen, 1986).
Cyclopropane-containing Compounds in Synthetic Chemistry
The exploration of cyclopropane derivatives in drug development has highlighted the significance of the three-membered ring structure for synthesizing various biologically active compounds. Oxidation of the methylene group adjacent to cyclopropane is a direct approach towards carbonylcyclopropanes, avoiding unnecessary synthetic stages and meeting the requirements of atom economy. This review of available data on the oxidation of cyclopropane-containing hydrocarbons underscores the diverse structural parameters influencing the oxidation product distribution, including the presence of competing C-H bonds, structure flexibility, and electron and sterical substituent effects. Various oxidants, such as ozone, dioxiranes, and CrO3, have been employed, with selective and soft oxidants like RuO4 being highlighted for their utility in cyclopropane derivative oxidation. This demonstrates the cyclopropane structure's versatility in synthetic organic chemistry and its potential application in developing new synthetic methodologies (Sedenkova et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-(2,3-dichlorophenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-7-3-1-2-5(9(7)11)6-4-8(6)12;/h1-3,6,8H,4,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCXBYZZPOUHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=C(C(=CC=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-Dichlorophenyl)cyclopropan-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)

![4-Bromo-2-{(e)-[(3-methoxyphenyl)imino]methyl}phenol; >90%](/img/structure/B6285939.png)



![4-Bromo-2-{(e)-[(2-chlorophenyl)imino]methyl}phenol; >90%](/img/structure/B6285964.png)





![tert-Butyl N-[(1R,2R)-2-hydroxycyclobutyl]carbamate](/img/structure/B6286000.png)
